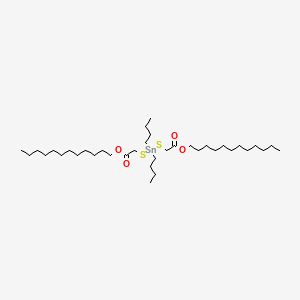
Dibutyltinbis(laurylmercapto acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyltinbis(laurylmercapto acetate) is an organotin compound with the chemical formula C36H72O4S2Sn. It is known for its use as a catalyst and stabilizer in various industrial applications. The compound is characterized by its yellowish coloration and sensitivity to air and heat .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyltinbis(laurylmercapto acetate) can be synthesized through the reaction of dibutyltin oxide with laurylmercapto acetic acid. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of dibutyltinbis(laurylmercapto acetate) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyltinbis(laurylmercapto acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and lauric acid.
Reduction: It can be reduced to form dibutyltin hydride.
Substitution: The laurylmercapto groups can be substituted with other thiol groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Thiol groups can be substituted using reagents like thiolates in the presence of a base.
Major Products Formed
Oxidation: Dibutyltin oxide and lauric acid.
Reduction: Dibutyltin hydride.
Substitution: Various organotin compounds with different thiol groups.
Wissenschaftliche Forschungsanwendungen
Dibutyltinbis(laurylmercapto acetate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of polyurethanes and other polymers.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is widely used as a stabilizer in the production of polyvinyl chloride (PVC) plastics and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of dibutyltinbis(laurylmercapto acetate) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst in coatings and adhesives.
Dibutyltin oxide: Used as a precursor in the synthesis of other organotin compounds.
Dibutyltin diacetate: Used in the production of polyurethanes and as a stabilizer in PVC
Uniqueness
Dibutyltinbis(laurylmercapto acetate) is unique due to its specific structure, which provides distinct catalytic and stabilizing properties. Its ability to act as both a catalyst and stabilizer makes it highly valuable in industrial applications, particularly in the production of durable and weather-resistant materials .
Eigenschaften
CAS-Nummer |
20004-12-0 |
|---|---|
Molekularformel |
C36H72O4S2Sn |
Molekulargewicht |
751.8 g/mol |
IUPAC-Name |
dodecyl 2-[dibutyl-(2-dodecoxy-2-oxoethyl)sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C14H28O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;2*1-3-4-2;/h2*17H,2-13H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
QWXSPIOOSOTTAU-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)



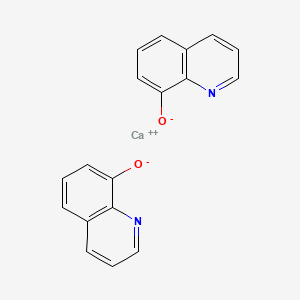
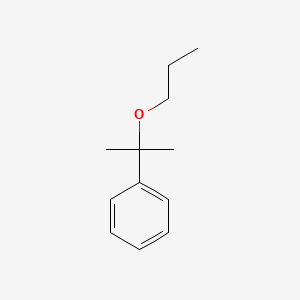


![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
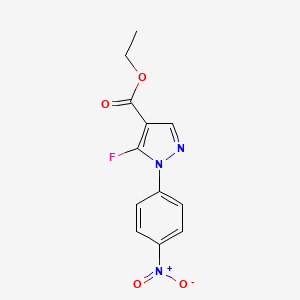

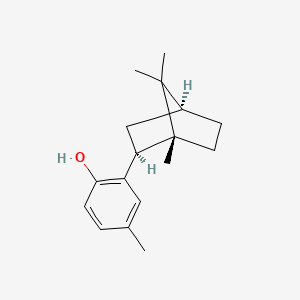
![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
